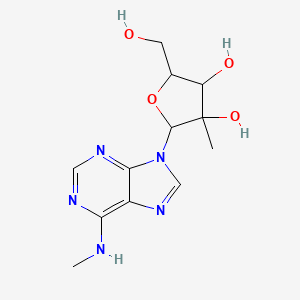

N6-Methyl-2'-C-methyladenosine

Description

Properties

Molecular Formula |

C12H17N5O4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O4/c1-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15) |

InChI Key |

VZNPPUSZNNZBJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Sequential Methylation of Adenosine Derivatives

The synthesis of N6-Methyl-2'-C-methyladenosine often begins with adenosine as the starting material, followed by sequential methylation at the 2'-C and N6 positions. A critical challenge lies in ensuring selective methylation without side reactions at other reactive sites, such as the 3'-OH or N1 positions.

In one approach, 2'-C-methyladenosine is first synthesized by reacting adenosine with a methylating agent under controlled conditions. For example, 2'-C-methylation can be achieved using iodomethane (CH₃I) in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 60°C. Subsequent N6-methylation requires protection of the 2'-C-methyl group and activation of the adenine base. A reported method involves treating 2'-C-methyladenosine with methylamine (CH₃NH₂) in ethanol under reflux, facilitated by a BOP-mediated nucleophilic aromatic substitution (SNAr) reaction. This two-step process yields this compound with an overall yield of 35–40% after purification by silica gel chromatography.

De Novo Synthesis from Inosine Precursors

An alternative strategy bypasses adenosine entirely by starting with inosine, a nucleoside lacking the exocyclic amine at the N6 position. This method leverages the cost-effectiveness of inosine and avoids competing methylation at the N1 position.

BOP-Mediated SNAr Reaction

A five-step synthesis developed by Shishodia et al. (2021) begins with inosine, which undergoes acetylation of its hydroxyl groups to form 2',3',5'-tri-O-acetyl-inosine. Chlorination at the C6 position using phosphorus oxychloride (POCl₃) yields 6-chloroinosine, which is then subjected to a BOP [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate]-mediated SNAr reaction with methylamine. This step introduces the N6-methyl group with high regioselectivity. Deprotection of the acetyl groups under basic conditions and subsequent 2'-C-methylation using tert-butyldimethylsilyl chloride (TBDMSCl) and methyliodide completes the synthesis (Table 1).

Table 1: Key Steps in the De Novo Synthesis of this compound from Inosine

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, pyridine, DMF, 75°C | 92 |

| 2 | Chlorination | POCl₃, CH₂Cl₂, 40°C | 85 |

| 3 | SNAr with Methylamine | BOP, CH₃NH₂, EtOH, reflux | 78 |

| 4 | Deprotection | NH₃/MeOH, 23°C | 95 |

| 5 | 2'-C-Methylation | TBDMSCl, CH₃I, DMF, 60°C | 65 |

This route achieves an overall yield of 45%, representing a two- to threefold improvement over earlier methods that relied on methyliodide for N6-methylation.

Cyclization and Dehydrative Rearrangement Strategies

Formation of Tricyclic Intermediates

A novel approach reported by Lee et al. (2011) involves the synthesis of 6-modified 2'-C-methyladenosine derivatives through cyclization reactions. Starting with 6-chloro-2'-C-methyladenosine (4 ), displacement of the chloro group with acetohydrazide generates intermediate 11a , which undergoes a BSA (N,O-bis(trimethylsilyl)acetamide)-mediated dehydrative rearrangement to form tricyclic compound 12a (Scheme 1). Subsequent deprotection yields this compound (13a ) with a 50% isolated yield.

Scheme 1: Synthesis via Dehydrative Rearrangement

-

4 → 11a : Acetohydrazide, EtOH, 110°C, 16 h.

-

11a → 12a : BSA, THF, 5 h.

-

12a → 13a : NH₃/MeOH, 23°C.

This method is notable for its efficiency in constructing complex heterocycles but requires stringent control of reaction conditions to avoid byproducts such as 15 , a reduced 6-H nucleoside formed via Wolff-Kishner reduction.

Optimization of Methylation Selectivity

A persistent challenge in N6-methylation is the competing formation of N1-methyladenosine (m¹A), which can reduce yields. Studies demonstrate that using bulky silyl protecting groups (e.g., tert-butyldimethylsilyl) on the ribose hydroxyls minimizes N1 methylation by sterically hindering access to the N1 position. For instance, silylation of 2'-C-methyladenosine prior to N6-methylation increases the desired product yield from 30% to 65%.

Phosphoramidite Protection for Oligonucleotide Synthesis

Solid-Phase RNA Synthesis Compatibility

To incorporate this compound into RNA oligonucleotides, phosphoramidite protection of the 5'-OH group is essential. The optimized synthesis involves:

-

Silylation : Protection of 2'-C-methyl and 3'-OH groups with TBDMSCl.

-

Phosphoramidite Activation : Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA).

This generates a phosphoramidite building block suitable for automated solid-phase synthesis, with a reported yield of 90% for the final protected product.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions: N6-Methyl-2’-C-methyladenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methylated positions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Oxidized derivatives of N6-Methyl-2’-C-methyladenosine.

Reduction: Reduced forms of the compound, potentially leading to demethylation.

Substitution: Substituted derivatives where the methyl groups are replaced by other functional groups.

Scientific Research Applications

Gene Regulation

N6-Methyl-2'-C-methyladenosine is involved in various aspects of gene regulation:

- RNA Stability : This modification enhances the stability of mRNA molecules, thereby increasing their half-life in the cytoplasm. Studies have shown that m6A modifications can prevent mRNA degradation by recruiting specific binding proteins that protect RNA from exonucleases .

- Splicing and Translation : The presence of this compound has been linked to alternative splicing events, influencing which isoforms of proteins are produced from a single gene. Furthermore, it plays a role in the translation efficiency of mRNAs by interacting with translation initiation factors .

Cancer Biology

The role of this compound in cancer is particularly noteworthy:

- Tumorigenesis : Elevated levels of m6A modifications have been associated with various cancers, including cervical cancer and leukemia. These modifications can regulate pathways involved in cell proliferation and apoptosis . For instance, studies indicate that m6A methylation promotes tumor growth by enhancing the expression of oncogenes while suppressing tumor suppressor genes .

- Therapeutic Targeting : The dynamic nature of m6A modifications makes them attractive targets for cancer therapy. Inhibitors that modulate the activity of m6A "writers" (methyltransferases) and "erasers" (demethylases) are being explored as potential treatments to restore normal gene expression patterns in cancer cells .

Therapeutic Applications

The potential therapeutic applications of this compound are expanding:

- Drug Development : Compounds that can specifically enhance or inhibit m6A methylation are being investigated for their ability to alter disease outcomes. For example, targeting m6A pathways could lead to novel treatments for cancers characterized by dysregulated RNA methylation .

- Biomarker Discovery : The levels of this compound in body fluids may serve as biomarkers for certain diseases, providing insights into disease progression and treatment response .

Case Study 1: this compound in Cervical Cancer

Research has demonstrated that increased levels of m6A modifications correlate with poor prognosis in cervical cancer patients. The modification enhances the expression of genes associated with cell proliferation and survival while downregulating pro-apoptotic factors. Targeting these pathways with specific inhibitors has shown promise in preclinical models .

Case Study 2: Role in Leukemia

In chronic myelogenous leukemia (CML), alterations in m6A methylation patterns have been linked to disease progression. Therapeutic strategies aimed at restoring normal m6A levels have been proposed as a means to inhibit leukemia cell growth and induce differentiation .

Mechanism of Action

The mechanism of action of N6-Methyl-2’-C-methyladenosine involves its incorporation into RNA molecules, where it can affect various aspects of RNA metabolism. The methyl groups can influence the secondary structure of RNA, affecting its stability, splicing, and translation. The compound can also interact with specific RNA-binding proteins, modulating their activity and thereby regulating gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and applications of N6-Methyl-2'-C-methyladenosine and related analogs:

Key Research Findings

Antiviral Activity: 2CMA and 7d2CMA exhibit activity against HCV and protist dsRNA viruses (Totiviridae), but efficacy varies by organism.

Epigenetic and Structural Roles: N6-Methyl-2’-deoxyadenosine destabilizes DNA G-quadruplexes, which may influence gene expression (). In contrast, N6-methyladenosine (m6A) in RNA is known to modulate RNA stability and translation (). N6,2′-O-Dimethyladenosine serves as a reversible epigenetic marker regulated by FTO, linking RNA modifications to metabolic diseases ().

Chemical Properties: this compound and its analogs exhibit distinct solubility and reactivity profiles. For example, N6-Methyl-2’-deoxyadenosine was functionalized with 3-nitropyridines for probe development (), while 2'-O-methyl derivatives like N6-Benzoyl-2'-O-methyladenosine are used in stable RNA constructs ().

Discussion of Divergent Outcomes and Mechanisms

- N6 methylation in DNA vs. RNA contexts (e.g., N6-Methyl-2’-deoxyadenosine vs. m6A) demonstrates that methylation impacts nucleic acid structure and function differently depending on the sugar backbone ().

Species-Specific Antiviral Responses :

- The contrasting efficacy of 2CMA and 2CMC in Leishmania vs. Trichomonas underscores the importance of nucleobase identity (adenine vs. cytosine) in targeting viral polymerases ().

Biological Activity

N6-Methyl-2'-C-methyladenosine (m6Cm) is a modified nucleoside derived from adenosine, characterized by the addition of a methyl group at the nitrogen atom in the sixth position of the adenine base and a methyl group at the 2' carbon of the ribose sugar. This compound is part of a broader class of nucleoside modifications that play significant roles in RNA biology, particularly in gene regulation and RNA metabolism.

Structural Characteristics and Unique Features

This compound shares structural similarities with other modified nucleosides but exhibits unique properties due to its specific methylation pattern. The following table summarizes some key modified nucleosides along with their structural characteristics and unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N6-Methyladenosine (m6A) | Methyl group at N6 position | Most prevalent internal modification in mRNA |

| 2'-O-Methyladenosine | Methyl group at 2' position | Stabilizes RNA against degradation |

| 5-Methylcytidine | Methyl group at C5 position | Important for regulating gene expression |

| Pseudouridine | Isomerization of uridine | Enhances stability and translation efficiency |

| This compound | Methyl groups at N6 and 2' positions | Unique dual methylation affects biological functions |

Biological Functions

This compound is recognized for its role in regulating gene expression and influencing cellular processes such as differentiation, proliferation, and apoptosis. It impacts the post-transcriptional regulation of messenger RNA (mRNA), affecting mRNA stability and translation efficiency. The presence of this modification can facilitate or inhibit the binding of RNA-binding proteins that regulate mRNA fate, making it crucial for various biological processes.

Gene Regulation

Research indicates that alterations in levels of N6-methyladenosine are linked to numerous diseases, including cancer. In cancer biology, m6Cm modulates the expression of oncogenes and tumor suppressor genes, thereby influencing tumor progression and response to therapies. For instance, studies have shown that specific reader proteins can either promote or inhibit translation depending on their interaction with modified mRNAs.

Interaction Studies

Interaction studies involving this compound focus on its binding with various proteins known as "readers." These proteins recognize and bind to methylated adenosines, influencing downstream processes like translation and decay of mRNA. For example, in viral infections, m6Cm modifications can affect how viruses utilize host cellular machinery for replication .

Case Studies

- Viral Infections : A study demonstrated that treatment with N6-methyladenosine increased the expression of viral nucleocapsid mRNA in infected cells. This indicates that m6Cm plays a role in enhancing viral replication under certain conditions .

- Cancer Research : Research has shown that m6A modifications are critical for cancer pathogenesis, influencing drug resistance and therapeutic responses. Targeting m6A regulators has emerged as a potential strategy for cancer therapy .

- Metabolism Regulation : A study highlighted the role of Bsu06560 in regulating adenosine and N6-methyladenosine metabolism, which influences various biological processes. The research provided insights into how manipulating these pathways could control gene expression .

Q & A

Q. What are the key synthetic pathways for producing N6-Methyl-2'-C-methyladenosine, and how do modifications at the 2'-C position influence its stability?

this compound is synthesized via enzymatic or chemical methods, typically involving methylation at the N6 position of adenosine and 2'-C-methylation. The 2'-C-methyl modification enhances metabolic stability by resisting hydrolysis by cellular nucleases, a common issue with unmodified nucleosides . Key steps include:

- Protection of reactive groups (e.g., hydroxyls) to ensure site-specific methylation.

- Use of methyl donors like SAM (S-adenosylmethionine) in enzymatic approaches or methyl halides in chemical synthesis.

- Purification via reverse-phase HPLC to isolate high-purity products (≥99% purity recommended for reproducible experiments) .

Q. How can researchers quantify this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Key considerations:

- Sample preparation : Use RNA extraction protocols with spike-in controls (e.g., synthetic isotopically labeled analogs) to correct for extraction efficiency .

- Chromatographic separation : Optimize mobile phases (e.g., ammonium acetate buffers) to resolve this compound from structurally similar nucleosides like m6A (N6-methyladenosine) .

- Detection limits : Typical LOQ (limit of quantification) ranges from 0.1–1.0 nM in cellular lysates .

Q. What are the primary experimental challenges in studying this compound’s role in RNA modification?

- Cross-reactivity : Antibodies or probes targeting m6A may not distinguish this compound due to structural similarities. Validate tools using knockout cell lines or competitive binding assays .

- Dynamic range : Low endogenous abundance requires amplification-free detection methods (e.g., nanopore sequencing) .

- Stability : Store samples at -80°C in RNA stabilization buffers to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with viral polymerases, and what methodological approaches validate its inhibitory effects?

this compound acts as a chain-terminating antiviral agent by incorporating into viral RNA and blocking polymerase activity. Key validation methods:

- Single-cell microfluidics : Monitor viral replication in real-time using fluorescent reporters (e.g., poliovirus with GFP) to assess inhibition kinetics .

- Crystallography : Resolve polymerase-nucleoside complexes to identify steric clashes caused by the 2'-C-methyl group .

- Resistance profiling : Serial passaging of viruses under drug pressure identifies mutations (e.g., polymerase active-site residues) that confer resistance .

Q. What experimental strategies resolve contradictions in this compound’s reported effects on RNA stability?

Conflicting data may arise from cell type-specific metabolism or off-target effects. Mitigation strategies:

- Hypoxia-mimetic conditions : Use CoCl₂ or deferoxamine to stabilize HIF-1α and test whether hypoxic stress alters RNA half-life .

- Pulse-chase assays : Combine metabolic labeling (e.g., ⁴-thiouracil) with RNA decay analysis to isolate direct effects .

- Knockdown/overexpression : Modulate RNA demethylases (e.g., FTO, ALKBH5) to assess their role in regulating this compound-modified transcripts .

Q. How does the 2'-C-methyl group influence the compound’s interaction with RNA-modifying enzymes compared to other adenosine analogs?

The 2'-C-methyl group sterically hinders enzymes that recognize canonical ribose conformations. Experimental approaches:

- Enzyme kinetics : Compare Vmax/Km values for adenosine analogs using recombinant enzymes (e.g., METTL3-METTL14 complex) .

- Molecular docking simulations : Predict binding affinities and identify critical residues for 2'-C-methyl recognition .

- Competitive inhibition assays : Test whether this compound displaces natural substrates in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.